Specific Scientific Field: Pharmaceutics
Application Summary: Trolamine Salicylate is a topical anti-inflammatory analgesic used to treat small joint pain . The topical route is preferred over the oral one due to gastrointestinal side effects .
Methods of Application: In a study, a poly(lactide-co-glycolide) (PLGA)-based in situ bio-adhesive film-forming system for the transdermal delivery of Trolamine Salicylate was designed . Varying amounts of PLGA, ethyl 2-cyanoacrylate, poly(ethylene glycol) 400, and 1% of Trolamine Salicylate were dissolved together in acetone to form the bio-adhesive polymeric solution .
Results or Outcomes: The bio-adhesive polymeric solutions were prepared successfully and formed a thin film upon application in situ . A significantly higher amount of Trolamine Salicylate was delivered from a formulation containing 20% PLGA (45 ± 4 µg/cm 2) compared to PLGA-free counterpart (0.6 ± 0.2 µg/cm 2) .
Specific Scientific Field: Pharmacology
Application Summary: Trolamine Salicylate is used for the temporary relief of aches, and pains of muscles and joints associated with backache, lumbago, strains, bruises, sprains and arthritic or rheumatic pain, pain of tendons and ligaments .
Methods of Application: Trolamine Salicylate serves as an active ingredient in topical over-the-counter products for temporary management of mild to moderate muscular and joint pains .
Results or Outcomes: Trolamine Salicylate is a salicylate that inhibits cyclo-oxygenase (COX) enzymes responsible for generating pro-inflammatory factors such as to induce pain and inflammation . It is thought to mediate its analgesic effect through inhibition of COX-2 enzyme, which is an induced enzyme responsible for inflammatory responses and pain in muscle and joint disorders .
Specific Scientific Field: Cosmetic Science
Application Summary: Trolamine Salicylate is used as an ingredient in sunscreens . The salicylic acid portion contributes to the sun protection effect by absorbing UVB radiation .
Methods of Application: Trolamine Salicylate is mixed into the formulation of sunscreens. The triethanolamine neutralizes the acidity of the salicylic acid .
Results or Outcomes: The inclusion of Trolamine Salicylate in sunscreen formulations helps in protecting the skin from harmful UVB radiation .
Specific Scientific Field: Cosmetology
Application Summary: Trolamine Salicylate is commonly used as a pH adjuster and surfactant in industrial and cosmetic products such as skin and hair conditioning products .
Methods of Application: Trolamine Salicylate is incorporated into the formulation of cosmetic products. It helps in maintaining the pH and also acts as a surfactant .
Results or Outcomes: The inclusion of Trolamine Salicylate in cosmetic products helps in maintaining the pH and enhancing the texture and feel of the products .
Specific Scientific Field: Food Science
Application Summary: Trolamine contains small amounts of diethanolamine and ethanolamine and may also act as an antioxidant against the auto-oxidation of animal and vegetable fats .
Methods of Application: Trolamine is incorporated into the formulation of food products. It helps in preventing the oxidation of fats, thereby enhancing the shelf life of the products .
Results or Outcomes: The inclusion of Trolamine in food products helps in maintaining the freshness and enhancing the shelf life of the products .
Application Summary: Trolamine Salicylate is used for temporary relief from mild to moderate aches and pains of muscles and joints, associated with conditions such as arthritis, rheumatism, lower back pain, muscle sprains and strains, muscle soreness from exercise, cramps, bruises, and tendon or ligament pains .
Results or Outcomes: Trolamine Salicylate works by inhibiting the activity of cyclo-oxygenase (COX) enzymes, which are responsible for initiating inflammatory responses in muscle and joint disorders. COX enzymes initiate the synthesis and release of pro-inflammatory substances such as prostaglandins and thromboxane when there is an injury or inflammation in the joints or muscles, which results in pain, swelling and other inflammation symptoms. Trolamine Salicylate inhibits the inflammatory process and temporarily prevents pain generation .
Triethanolamine salicylate, also known as trolamine salicylate, is an organic compound formed from the neutralization of salicylic acid by triethanolamine. Its chemical formula is , and it is characterized as a salt comprising protonated triethanolamine and the conjugate base of salicylic acid. This compound is primarily utilized as a topical analgesic, offering temporary relief from minor aches and pains associated with conditions such as arthritis, muscle strains, and sprains .
One notable feature of triethanolamine salicylate is its lack of distinct odor, which enhances patient acceptability compared to other topical analgesics. It exhibits low systemic absorption when applied topically, minimizing potential side effects associated with oral salicylates .
Triethanolamine salicylate functions as a cyclo-oxygenase (COX) inhibitor, similar to other salicylates. The compound inhibits COX enzymes that are responsible for the conversion of arachidonic acid into pro-inflammatory prostaglandins. This inhibition helps alleviate pain and inflammation by reducing the levels of these inflammatory mediators in the body .
The reaction mechanism involves the binding of triethanolamine salicylate to the active site of COX enzymes, thereby blocking their activity. This action is critical in managing pain and inflammation, especially in topical formulations designed for localized relief .
Triethanolamine salicylate exhibits significant biological activity as an anti-inflammatory and analgesic agent. It acts locally at the site of application, providing relief from pain without significant systemic effects. Clinical studies have shown that it can penetrate underlying muscle tissue, where it may persist and continue to exert its effects during physical activity .
The compound has been studied for its efficacy in reducing muscle soreness associated with exercise. Users of products containing triethanolamine salicylate reported less intense soreness and longer exercise duration before experiencing discomfort compared to those using a placebo .
The synthesis of triethanolamine salicylate involves a straightforward neutralization reaction between triethanolamine and salicylic acid. The process can be summarized as follows:
This method ensures that the desired salt is formed efficiently while maintaining purity for pharmaceutical applications .
Triethanolamine salicylate is employed in various applications, primarily in topical formulations:
Research on triethanolamine salicylate has indicated potential interactions with other compounds due to its analgesic properties. Notably:
Several compounds share structural or functional similarities with triethanolamine salicylate:
Compound Name | Chemical Formula | Primary Use | Unique Features |
---|---|---|---|
Methyl Salicylate | Topical analgesic | Strong odor; derived from wintergreen oil | |
Phenyl Salicylate | Analgesic and anti-inflammatory | Used in manufacturing processes; mild analgesic | |
Acetylsalicylic Acid | Oral analgesic | Commonly known as aspirin; systemic effects | |
Salicylic Acid | Acne treatment | Keratolytic properties; used topically |
Triethanolamine salicylate's uniqueness lies in its dual role as both a topical analgesic and a UV filter in sunscreens, combined with its low odor and minimal systemic absorption profile compared to other similar compounds .
Irritant